molecular formula C16H17ClN2O2 B4057364 2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide

Cat. No.: B4057364
M. Wt: 304.77 g/mol
InChI Key: NWCFPTAHYDRNOK-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0978555 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Parabens, which share structural similarities with "2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)propanamide," are widely used as preservatives and have been identified as emerging contaminants in aquatic environments. They are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. These compounds, including their halogenated by-products, show stability and persistence, raising concerns about their environmental impact and necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Bioavailability and Beneficial Properties

Chlorogenic acid, another structurally related compound, exhibits a range of beneficial properties including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as both a food additive and a nutraceutical suggests potential health benefits against metabolic syndrome. This dual role highlights the importance of understanding the bioavailability and beneficial properties of compounds like "this compound" for the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including compounds similar to "this compound," has been extensively reviewed. These studies provide insights into the environmental behavior of such herbicides, revealing that soil organic matter and iron oxides are significant sorbents. This knowledge is crucial for understanding the environmental fate and potential impact of these compounds (Werner, Garratt, & Pigott, 2012).

Toxicological Implications and Risk Assessment

Research on the toxicological implications and environmental risks of analogs like bisphenol A and phenoxyacetic acid herbicides has highlighted concerns about their endocrine-disrupting capabilities and potential carcinogenic effects. These studies underscore the importance of risk assessment and management strategies for compounds with similar structures and applications, ensuring their safe use and minimizing their impact on human health and the environment (Ribeiro, Ladeira, & Viegas, 2017; Lagos-Cabré & Moreno, 2012).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-8-14(5-6-15(11)17)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCFPTAHYDRNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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